

An In-depth Technical Guide to Z-N-Me-L-2-aminohexanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Z-N-ME-L-2-Aminohexanoic acid**

Cat. No.: **B554305**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Z-N-Me-L-2-aminohexanoic acid**, a modified amino acid of significant interest in the fields of peptide synthesis and pharmaceutical research. This document details its physicochemical properties, outlines a representative synthetic protocol, and illustrates its application in drug development.

Core Compound Data

Z-N-Me-L-2-aminohexanoic acid, also known as Z-N-methyl-L-norleucine, is a derivative of the amino acid L-norleucine. The introduction of a methyl group on the alpha-amino nitrogen (N-methylation) and a benzyloxycarbonyl (Z) protecting group enhances the stability and solubility of peptides into which it is incorporated.^[1] These properties make it a valuable building block in the synthesis of peptide-based therapeutics, particularly in the areas of oncology and neurology.^[1]

Property	Value	Reference
Molecular Formula	C15H21NO4	[2]
Molecular Weight	279.33 g/mol	[2]
CAS Number	225386-32-3	[2]
Synonyms	Z-N-Me-L-Nle-OH, Cbz-N-methyl-L-norleucine, Z-N-methyl-L-norleucine	[1] [3]

Experimental Protocols: Synthesis of Z-N-Me-L-2-aminohexanoic Acid

The synthesis of **Z-N-Me-L-2-aminohexanoic acid** can be approached through a multi-step process involving the N-methylation of the parent amino acid, L-2-aminohexanoic acid (L-norleucine), followed by the introduction of the benzyloxycarbonyl (Z) protecting group. The following is a representative protocol based on established methods for N-methylation and N-benzyloxycarbonylation of amino acids.

Step 1: N-methylation of L-2-aminohexanoic acid

A common method for the N-methylation of amino acids is the Biron-Kessler method, which involves the use of a temporary protecting group on the alpha-amino group to allow for selective methylation.[\[4\]](#)

Materials:

- L-2-aminohexanoic acid (L-norleucine)
- 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- Sodium bicarbonate (NaHCO₃)
- Dioxane/Water
- Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Thiophenol
- Potassium carbonate (K₂CO₃)

Procedure:

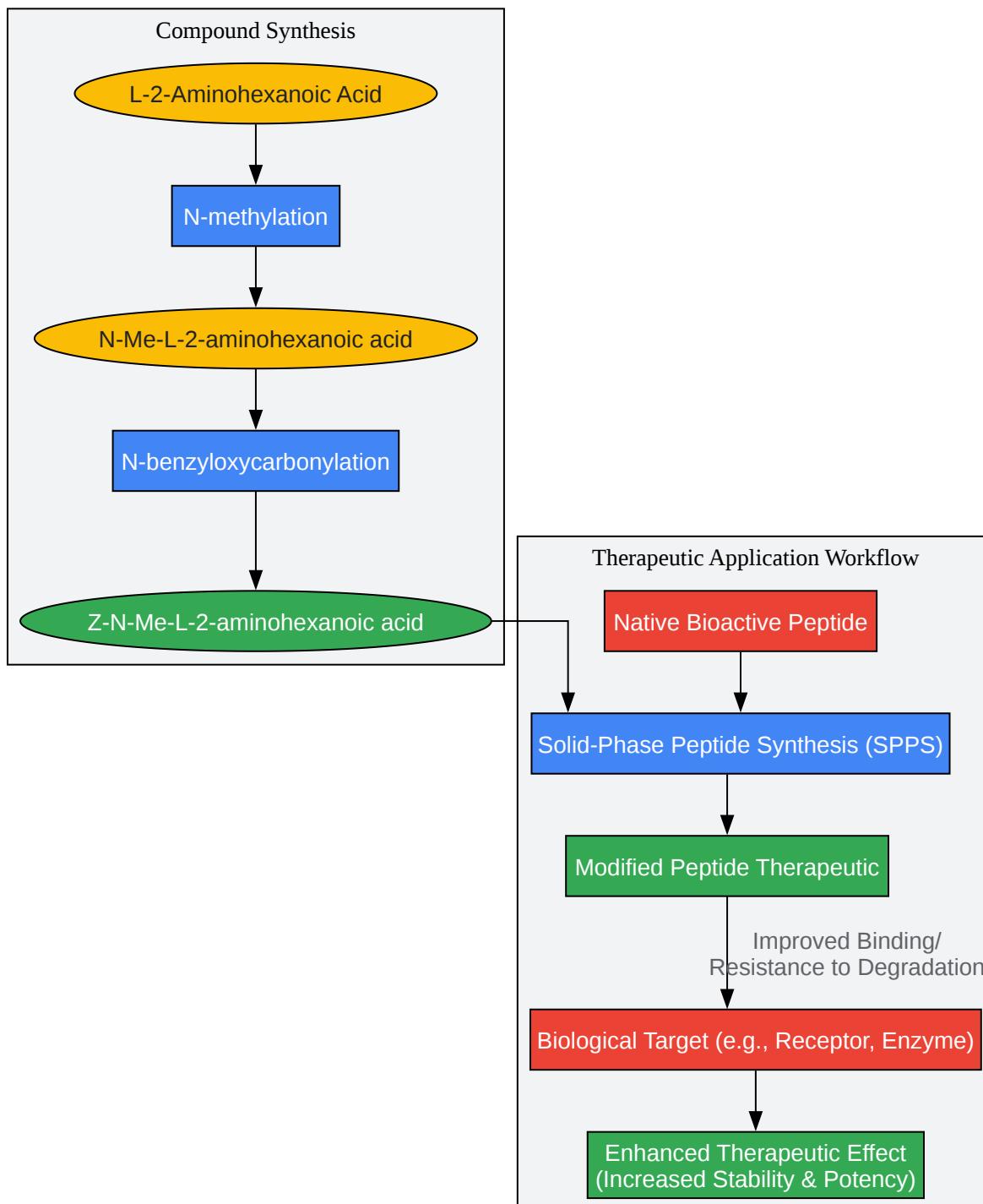
- Protection of the Amino Group: L-2-aminohexanoic acid is first reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as sodium bicarbonate in a dioxane/water mixture. This step protects the amino group with the o-NBS group.
- Methylation: The resulting N-(o-NBS)-L-2-aminohexanoic acid is then dissolved in DMF, and a base like potassium carbonate is added, followed by the methylating agent (methyl iodide or dimethyl sulfate). The reaction is stirred at room temperature until completion.
- Deprotection: The o-NBS protecting group is removed by treatment with thiophenol and potassium carbonate in DMF to yield N-methyl-L-2-aminohexanoic acid.

Step 2: N-benzyloxycarbonylation of N-methyl-L-2-aminohexanoic acid

The final step is the introduction of the benzyloxycarbonyl (Z) group onto the methylated amino acid.

Materials:

- N-methyl-L-2-aminohexanoic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
- Water/Dioxane or Tetrahydrofuran (THF)


Procedure:

- The N-methyl-L-2-aminohexanoic acid is dissolved in an aqueous solution of sodium hydroxide or sodium bicarbonate.
- The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring.
- The pH of the reaction mixture is maintained in the alkaline range (pH 8-9) by the concurrent addition of a base.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
- The reaction mixture is then worked up by washing with ether to remove unreacted benzyl chloroformate, followed by acidification to precipitate the **Z-N-Me-L-2-aminohexanoic acid**. The product can then be purified by recrystallization.

Application in Peptide-Based Drug Development

The incorporation of **Z-N-Me-L-2-aminohexanoic acid** into a peptide sequence can significantly alter its biological properties. N-methylation can increase metabolic stability by making the peptide bond resistant to enzymatic degradation and can also improve cell membrane permeability.

Below is a conceptual workflow illustrating the role of **Z-N-Me-L-2-aminohexanoic acid** in the development of a modified peptide therapeutic.

[Click to download full resolution via product page](#)

Caption: Synthetic and application workflow of **Z-N-Me-L-2-aminohexanoic acid**.

The diagram above illustrates the two-stage synthesis of **Z-N-Me-L-2-aminohexanoic acid**, starting from L-2-aminohexanoic acid. The resulting protected and methylated amino acid is then utilized as a building block in solid-phase peptide synthesis (SPPS) to create a modified peptide therapeutic. This modified peptide, due to the properties conferred by the N-methyl group, can exhibit enhanced interaction with its biological target, leading to an improved therapeutic outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Z-N-Me-L-2-aminohexanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554305#z-n-me-l-2-aminohexanoic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com